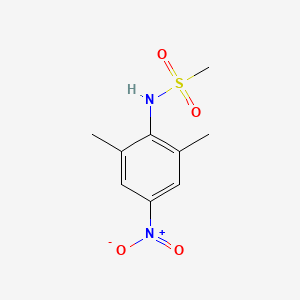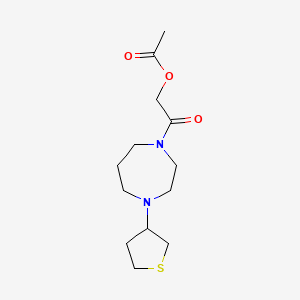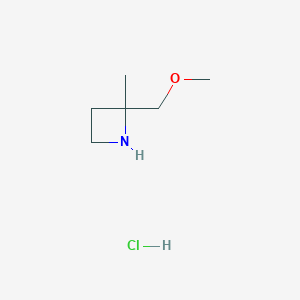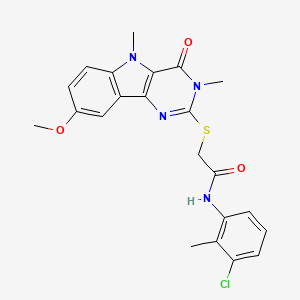
5-Cyclopropylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropylpentanal is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Cyclopropane-containing compounds have been a focus due to their potential in various biological activities. For instance, novel extracellular metabolites with a diterpenoid skeleton, including structures related to 5-Cyclopropylpentanal, were isolated from the cyanobacterium Nostoc commune, exhibiting antibacterial, cytotoxic, and molluscicidal activities (Jaki et al., 2000). Similarly, compounds involving cyclopropyl moieties demonstrated notable herbicidal and fungicidal activities (Tian et al., 2009). These findings highlight the significance of cyclopropane derivatives, like this compound, in synthesizing compounds with potential biological applications.
Enzymatic Mechanisms and Biosynthesis
The biosynthesis of complex molecules, such as cycloclavine which contains a cyclopropyl moiety, involves unique enzymatic processes. The enzyme Aj_EasH from Aspergillus japonicus catalyzes the biosynthesis of the cyclopropyl ring in cycloclavine, showcasing an unconventional oxidative mechanism (Yan & Liu, 2019). Understanding these enzymatic mechanisms can provide insights into the biosynthesis of cyclopropane-containing compounds like this compound.
Medicinal Chemistry and Drug Design
The incorporation of a cyclopropyl ring in drug molecules has been increasingly recognized in drug development. The unique structural and electronic properties of the cyclopropyl ring, such as coplanarity of the carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing potency and reducing off-target effects in drug candidates (Talele, 2016). These characteristics underline the potential of this compound as a scaffold or structural element in medicinal chemistry and drug design.
Environmental Applications
Research also extends to the environmental applications of cyclopropane-containing compounds. For instance, the study of ozonation of various drugs revealed the degradation dynamics and the formation of ozonation byproducts, underscoring the environmental fate of such compounds (Lin et al., 2014). Although this compound was not directly studied, the insights into the reactivity and environmental transformation of related structures can be valuable.
Mecanismo De Acción
Target of Action
The primary target of 5-Cyclopropylpentanal is the olfactory receptor . Specifically, it acts as an agonist for the OR-I7 olfactory receptor . Olfactory receptors are proteins that bind odor molecules in the nose, initiating a neural response that triggers the perception of a smell.
Mode of Action
this compound interacts with its target, the OR-I7 olfactory receptor, by enhancing its activation . The enhancement of OR-I7 activation is achieved with an EC50 of 0.3 μM , which means that the concentration of this compound required to activate OR-I7 to half of its maximum effect is 0.3 μM.
Análisis Bioquímico
Biochemical Properties
5-Cyclopropylpentanal interacts with the OR-I7 olfactory receptor, enhancing its activation . This interaction suggests that this compound may play a role in olfactory biochemical reactions, potentially influencing smell perception.
Molecular Mechanism
This compound exerts its effects at the molecular level by enhancing the activation of the OR-I7 olfactory receptor
Propiedades
IUPAC Name |
5-cyclopropylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYKIPDMAMKMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
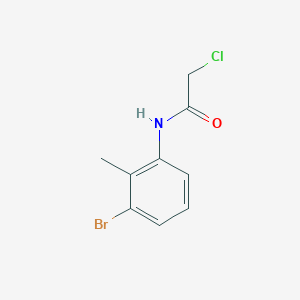

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)
![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)
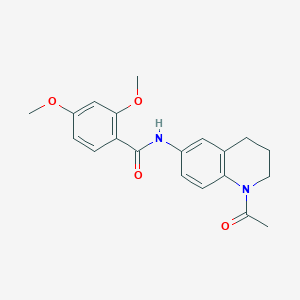
![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)
![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)
